molecular formula C18H14N4O4 B14313008 4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) CAS No. 113694-99-8

4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)

Cat. No.: B14313008
CAS No.: 113694-99-8
M. Wt: 350.3 g/mol
InChI Key: KYKQSJABQCQBBP-UHFFFAOYSA-N
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Description

4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) is a chemical compound known for its unique structure and properties This compound features a phenyl group linked to two hydrazone groups, which are further connected to hydroxycyclohexadienone moieties

Preparation Methods

The synthesis of 4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) typically involves a two-step reaction process. Initially, the intermediate 4,6-dihydrazineyl-2-phenylpyrimidine is synthesized through a nucleophilic substitution reaction. This intermediate is then subjected to a condensation reaction with 2-hydroxy-3-methoxybenzaldehyde in ethanol. The mixture is stirred at room temperature and then refluxed at 78°C. The resulting white solid is filtered, washed with ethanol, and purified by column chromatography to yield the final compound .

Chemical Reactions Analysis

4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, forming different hydrazone derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it has potential applications in studying enzyme interactions and protein binding due to its hydrazone groups. In medicine, it is being explored for its potential anticancer, anti-inflammatory, and antibacterial properties. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .

Mechanism of Action

The mechanism of action of 4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) involves its interaction with molecular targets such as enzymes and proteins. The hydrazone groups in the compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anticancer and antibacterial activities. The compound’s ability to interact with multiple pathways makes it a versatile agent in scientific research .

Comparison with Similar Compounds

Similar compounds to 4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) include other hydrazone derivatives and bisazo dyes. For example, 4,4’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) is a related compound with similar structural features. 4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

113694-99-8

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

4-[[3-[(2,4-dihydroxyphenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diol

InChI

InChI=1S/C18H14N4O4/c23-13-4-6-15(17(25)9-13)21-19-11-2-1-3-12(8-11)20-22-16-7-5-14(24)10-18(16)26/h1-10,23-26H

InChI Key

KYKQSJABQCQBBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)O)O)N=NC3=C(C=C(C=C3)O)O

Origin of Product

United States

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